6-Azido-6-deoxy-l-galactose
Overview
Description
6-Azido-6-deoxy-l-galactose: is a modified sugar molecule where the hydroxyl group at the sixth carbon is replaced by an azido group. This compound is notable for its unique chemical properties and reactivity, making it valuable in various biochemical and molecular research applications .
Mechanism of Action
Target of Action
6-Azido-6-deoxy-l-galactose is an analog of the natural L-galactose . It has been shown to inhibit the growth and survival of a number of human pathogens, including those that cause tuberculosis, staphylococcal infections, and meningitis . The compound’s primary targets are likely to be enzymes or proteins involved in the metabolism or utilization of L-galactose.
Mode of Action
It is known that the compound can act as a galactotransferase substrate . This suggests that it may interact with its targets by mimicking the natural substrate, L-galactose, and thereby interfering with normal metabolic processes.
Biochemical Pathways
The main route of the galactose metabolism, the Leloir pathway, results in glucose-1-phosphate for glycolysis . Variants of enzymes galactokinase/UTP–glucose-1-phosphate uridylyltransferase generate UDP-6-azido-6-deoxy-d-galactose, which is the galactosyl-donor used by LgtC for transferring the terminal galactose moiety to lactosyl-acceptors . This suggests that this compound may affect the Leloir pathway and other related biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential to interfere with multiple biochemical pathways. It has been shown to inhibit the growth and survival of various human pathogens , suggesting that it may have broad-spectrum antimicrobial activity.
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, its solubility and stability in aqueous solution could affect its bioavailability and activity
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Azido-6-deoxy-l-galactose can be synthesized through microbial oxidation of 1-azido-1-deoxy-d-galactitol using Klebsiella pneumoniae 40bR, followed by isomerization to the aldose form using d-arabinose . The reaction conditions typically involve maintaining an aqueous solution where the compound exists in equilibrium between open-chain, furanose, and pyranose forms .
Industrial Production Methods: Industrial production of this compound involves large-scale microbial fermentation processes, ensuring high yield and purity. The compound is then isolated and purified through crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 6-Azido-6-deoxy-l-galactose undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, allowing for the specific labeling and modification of biomolecules.
Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions:
Click Chemistry Reagents: Copper(I) catalysts are commonly used in click chemistry reactions involving this compound.
Reduction Reagents: Hydrogenation or Staudinger reduction methods are employed to convert the azido group to an amine.
Major Products Formed:
Scientific Research Applications
Chemistry: 6-Azido-6-deoxy-l-galactose is used as a molecular probe to study glycosylation processes. Its azido group allows for bioorthogonal labeling, facilitating the investigation of glycan structures and functions.
Biology: In biological research, this compound is employed to label and track glycoproteins and glycolipids in cells. It aids in understanding cellular processes such as protein trafficking and cell signaling.
Comparison with Similar Compounds
6-Azido-6-deoxy-d-galactose: Similar in structure but differs in stereochemistry.
6-Azido-6-deoxy-l-fucose: Another azido-substituted sugar with different biological properties.
Uniqueness: 6-Azido-6-deoxy-l-galactose is unique due to its specific reactivity and ability to label glycans in a bioorthogonal manner. This makes it an invaluable tool in glycoscience research .
Properties
IUPAC Name |
(2S,3R,4R,5S)-6-azido-2,3,4,5-tetrahydroxyhexanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h2-6,11-14H,1H2/t3-,4+,5+,6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYJIJWKSGKYTQ-KCDKBNATSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70932-63-7 | |
Record name | 6-Azido-6-deoxy-L-galactose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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